(4'-{[Allyl(methyl)amino]methyl}-1,1'-biphenyl-4-YL)(4-bromophenyl)methanone
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Overview
Description
(4’-{[Allyl(Methyl)Amino]Methyl}-1,1’-Biphenyl-4-Yl)(4-Bromophenyl)Methanone is an organic compound belonging to the class of benzophenones. Benzophenones are characterized by a ketone group attached to two phenyl groups. This compound is notable for its complex structure, which includes an allyl group, a methylamino group, and a bromophenyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-{[Allyl(Methyl)Amino]Methyl}-1,1’-Biphenyl-4-Yl)(4-Bromophenyl)Methanone typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a phenylboronic acid.
Introduction of the Allyl(Methyl)Amino Group:
Attachment of the Bromophenyl Group: The final step involves the Friedel-Crafts acylation of the biphenyl core with a bromobenzoyl chloride in the presence of a Lewis acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the ketone group, converting it to a secondary alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides, aldehydes
Reduction: Secondary alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4’-{[Allyl(Methyl)Amino]Methyl}-1,1’-Biphenyl-4-Yl)(4-Bromophenyl)Methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (4’-{[Allyl(Methyl)Amino]Methyl}-1,1’-Biphenyl-4-Yl)(4-Bromophenyl)Methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A simpler structure with two phenyl groups attached to a ketone.
4-Bromobiphenyl: Similar biphenyl core but lacks the allyl(methyl)amino group and the ketone functionality.
4’-Phenylacetophenone: Contains a phenyl group and a ketone but lacks the bromophenyl and allyl(methyl)amino groups.
Uniqueness
(4’-{[Allyl(Methyl)Amino]Methyl}-1,1’-Biphenyl-4-Yl)(4-Bromophenyl)Methanone is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H22BrNO |
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Molecular Weight |
420.3 g/mol |
IUPAC Name |
(4-bromophenyl)-[4-[4-[[methyl(prop-2-enyl)amino]methyl]phenyl]phenyl]methanone |
InChI |
InChI=1S/C24H22BrNO/c1-3-16-26(2)17-18-4-6-19(7-5-18)20-8-10-21(11-9-20)24(27)22-12-14-23(25)15-13-22/h3-15H,1,16-17H2,2H3 |
InChI Key |
YATCZCSDJCQNAL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC=C)CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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